molecular formula C17H21ClN2 B4949166 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine

7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine

Cat. No. B4949166
M. Wt: 288.8 g/mol
InChI Key: JKAXGZFFPVGRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It belongs to the class of quinoline-based compounds and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine is not well understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may be responsible for its potential therapeutic effects on various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine are not well studied. However, it is believed to affect the dopamine system in the brain, which may be responsible for its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine in lab experiments include its potential therapeutic effects on various diseases and its availability. However, the limitations include the lack of understanding of its mechanism of action and its potential side effects.

Future Directions

The future directions of research on 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine include understanding its mechanism of action, studying its potential therapeutic effects on various diseases, and developing more potent and selective analogs of the compound. Additionally, more studies are needed to understand the potential side effects of the compound and its safety profile.
In conclusion, 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. The compound has been studied for its pharmacological properties and potential therapeutic effects on various diseases. However, more research is needed to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with cyclopropylmethylamine and propylamine in the presence of a suitable catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

The scientific research application of 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine is vast and includes various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been studied for its potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its analgesic and anti-inflammatory properties.

properties

IUPAC Name

7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2/c1-3-8-20(11-13-4-5-13)17-9-12(2)15-7-6-14(18)10-16(15)19-17/h6-7,9-10,13H,3-5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAXGZFFPVGRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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